molecular formula C11H7Br2N B3394484 5-Bromo-2-(4-bromophenyl)pyridine CAS No. 183619-13-8

5-Bromo-2-(4-bromophenyl)pyridine

Cat. No. B3394484
M. Wt: 312.99 g/mol
InChI Key: YDCKPVSNPLMYRB-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-bromophenyl)pyridine is a chemical compound with the molecular formula C11H7Br2N . It has an average mass of 312.988 Da and a monoisotopic mass of 310.894501 Da .


Synthesis Analysis

The synthesis of 5-Bromo-2-(4-bromophenyl)pyridine involves several steps. One synthetic route starts with 2,5-Dibromopyridine and 4-Bromophenylboronic acid, which yields 5-Bromo-2-(4-bromophenyl)pyridine with an approximate yield of 87% .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(4-bromophenyl)pyridine consists of a pyridine ring substituted with a bromine atom at the 5-position and a 4-bromophenyl group at the 2-position .


Physical And Chemical Properties Analysis

5-Bromo-2-(4-bromophenyl)pyridine has a molecular weight of 312.98800 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the search results .

properties

IUPAC Name

5-bromo-2-(4-bromophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Br2N/c12-9-3-1-8(2-4-9)11-6-5-10(13)7-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCKPVSNPLMYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610081
Record name 5-Bromo-2-(4-bromophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-bromophenyl)pyridine

CAS RN

183619-13-8
Record name 5-Bromo-2-(4-bromophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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